2-Hydroxy-2-[4-(benzyloxy)phenyl]acetonitrile
CAS No.: 58327-40-5
Cat. No.: VC8281194
Molecular Formula: C15H13NO2
Molecular Weight: 239.27 g/mol
* For research use only. Not for human or veterinary use.
![2-Hydroxy-2-[4-(benzyloxy)phenyl]acetonitrile - 58327-40-5](/images/structure/VC8281194.png)
Specification
CAS No. | 58327-40-5 |
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Molecular Formula | C15H13NO2 |
Molecular Weight | 239.27 g/mol |
IUPAC Name | 2-hydroxy-2-(4-phenylmethoxyphenyl)acetonitrile |
Standard InChI | InChI=1S/C15H13NO2/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9,15,17H,11H2 |
Standard InChI Key | ZLMAAYCULGLKMV-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C#N)O |
Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C#N)O |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound’s IUPAC name, 2-hydroxy-2-[4-(benzyloxy)phenyl]acetonitrile, reflects its core architecture:
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A central carbon atom bonded to a hydroxyl group (-OH), a nitrile group (-CN), and a phenyl ring substituted at the para position with a benzyloxy group (-O-CH2-C6H5) .
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The benzyloxy substituent introduces steric bulk and lipophilicity, influencing reactivity and solubility .
The molecular formula is C14H11NO2 (molecular weight: 225.24 g/mol), consistent with cyanohydrins bearing extended aromatic systems . Its structure is analogous to mandelonitrile (C8H7NO) but incorporates a benzyloxy group at the phenyl ring’s para position .
Stereochemical Considerations
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound can be synthesized via two primary strategies:
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Cyanohydrin Formation: Reaction of 4-(benzyloxy)benzaldehyde with hydrogen cyanide (HCN) or acetone cyanohydrin under acidic or basic conditions .
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Etherification Followed by Cyanidation:
Detailed Synthetic Protocol
Example Pathway (adapted from ):
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Synthesis of 4-(Benzyloxy)benzaldehyde:
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4-Hydroxybenzaldehyde (10 mmol), benzyl bromide (12 mmol), and K2CO3 (15 mmol) are refluxed in anhydrous DMF for 12 hours.
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Yield: ~85% (purified via column chromatography).
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Cyanohydrin Formation:
Physicochemical Properties
Experimental Data (Estimated)
These values are derived from structurally similar compounds, such as (S)-2-hydroxy-2-(3-phenoxyphenyl)acetonitrile (density: 1.221 g/cm³, boiling point: 399.8°C) and 4-(benzyloxy)-2-hydroxy-4-oxobutanoic acid (density: 1.3 g/cm³) .
Spectroscopic Characteristics
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IR Spectroscopy:
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NMR (1H, CDCl3):
Applications and Industrial Relevance
Pharmaceutical Intermediates
Cyanohydrins serve as precursors for α-hydroxy acids and β-amino alcohols. The benzyloxy group in this compound acts as a protecting group, removable via hydrogenolysis to yield bioactive molecules .
Agrochemicals
Similar nitriles are employed in insecticide synthesis (e.g., pyrethroids), leveraging the nitrile’s electron-withdrawing properties to enhance stability .
Analytical Methods
Chromatography
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